molecular formula C14H17NO4 B6579874 methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 1170654-09-7

methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6579874
CAS No.: 1170654-09-7
M. Wt: 263.29 g/mol
InChI Key: BRCVFSMAQUDOIC-UHFFFAOYSA-N
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Description

Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a 2-methoxybenzyl group at the 1-position of the pyrrolidine ring and a methyl ester at the 3-position. Pyrrolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .

  • Esterification of the parent carboxylic acid with methanol and sulfuric acid (e.g., as seen in Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, ) .
  • Condensation reactions with amines or hydrazines to introduce functional groups (e.g., hydrazide formation in ) .

Properties

IUPAC Name

methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-12-6-4-3-5-10(12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCVFSMAQUDOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine Derivatives

The introduction of the 2-methoxybenzyl group occurs via N-alkylation. For example, reacting 5-oxopyrrolidine-3-carboxylate with 2-methoxybenzyl bromide in the presence of a base like potassium carbonate yields the substituted intermediate. This step typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours.

Esterification and Cyclization

Subsequent esterification using methanol under acidic conditions (e.g., sulfuric acid or HCl) forms the methyl ester. Cyclization is often achieved through intramolecular lactamization, facilitated by dehydrating agents such as molecular sieves or thionyl chloride. The overall yield for this route ranges from 45% to 62%, depending on purification techniques.

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)
N-Alkylation2-Methoxybenzyl bromide, K₂CO₃, DMF, 70°C68–75
EsterificationMeOH, H₂SO₄, reflux82–90
LactamizationMolecular sieves, toluene, 110°C58–65

Enantioselective Catalytic Methods

Recent advances leverage asymmetric catalysis to improve stereocontrol. Patent WO2018025295A1 describes a Michael addition-cyclization cascade using chiral amine catalysts:

Michael Addition

A β-carboxylic acid ester enone undergoes enantioselective addition with nitroalkanes in the presence of a cinchona alkaloid-derived catalyst (e.g., (S)-diphenylprolinol). This step achieves up to 92% enantiomeric excess (ee) at 0°C in dichloromethane.

Reductive Cyclization

The Michael adduct is reduced using hydrogen gas over palladium on carbon, followed by acid-mediated cyclization to form the pyrrolidine ring. This method reduces byproduct formation and enhances atom economy compared to traditional routes.

Lactamization Strategies

Crystallographic studies of analogous compounds (e.g., ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylate) reveal the role of intramolecular hydrogen bonding in directing regioselectivity. For the target compound, refluxing γ-lactam precursors with ethanolamine and formic acid in ethanol induces ring closure while maintaining the ester functionality.

Optimization of Reaction Parameters

  • Temperature : Reflux conditions (78°C) favor cyclization over side reactions.

  • Catalyst : p-Toluenesulfonic acid (p-TSA) accelerates lactamization, achieving 60% yield in 12 hours.

  • Workup : Purification via silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures ensures >95% purity.

Analytical Characterization

Key methods for verifying synthesis success include:

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): Signals at δ 3.78 (s, OCH₃), 4.21 (d, J = 14.6 Hz, CH₂Ar), and 2.85–3.45 ppm (pyrrolidine protons).

  • IR : Peaks at 1692 cm⁻¹ (C=O ester) and 1621 cm⁻¹ (C=C aromatic).

X-Ray Crystallography

For structurally similar compounds, monoclinic crystal systems (space group P2₁/n) with dihedral angles of 85.77° between pyrrolidine and phenyl rings confirm stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antioxidant Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antioxidant activities. For instance, related compounds have shown higher antioxidant activity compared to well-known antioxidants like ascorbic acid, suggesting that methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate may possess similar properties .

Antidepressant Effects

Due to structural similarities with known antidepressants, this compound may exhibit potential antidepressant effects. Studies on related compounds have indicated their ability to interact with neurotransmitter systems, which could be beneficial in treating mood disorders.

G Protein-Coupled Receptor (GPCR) Modulation

There is emerging evidence that compounds like this compound can act as allosteric modulators of GPCRs. This mechanism is crucial for the development of new treatments for central nervous system disorders .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntioxidantVarious derivativesHigher activity than ascorbic acid
AntidepressantSimilar structuresPotential modulation of serotonin pathways
GPCR ModulationRelated analogsAllosteric modulation leading to therapeutic effects

Case Study: Antioxidant Activity

A study demonstrated that certain pyrrolidine derivatives exhibited up to 1.5 times higher antioxidant activity than ascorbic acid when tested using the DPPH radical scavenging method. This suggests that this compound may also contribute significantly to oxidative stress reduction in biological systems .

Mechanism of Action

The mechanism of action of methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The table below compares key structural and physicochemical properties of methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate with similar compounds:

Compound Name Substituent at 1-Position Molecular Formula Melting Point (°C) Key Functional Groups Biological Activity (if reported) Reference
This compound 2-Methoxybenzyl (CH₂-C₆H₃-OCH₃-2) C₁₅H₁₇NO₄ Not reported Methoxybenzyl, methyl ester Not explicitly reported
Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 2-Hydroxyphenyl C₁₂H₁₃NO₄ Not reported Hydroxyphenyl, methyl ester Antimicrobial, anticancer potential
Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 5-Chloro-2-hydroxyphenyl C₁₂H₁₂ClNO₄ 145–146 Chloro, hydroxyphenyl, ester Antioxidant activity
Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (2b) 3,5-Dichloro-2-hydroxyphenyl C₁₂H₁₁Cl₂NO₄ 149–150 Dichloro, hydroxyphenyl, ester Anticancer, antimicrobial
Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate sec-Butyl C₁₀H₁₇NO₃ Not reported Alkyl chain, ester Intermediate for γ-lactam synthesis
Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate 2-Methoxyphenyl (direct substitution) C₁₃H₁₅NO₄ Not reported Methoxyphenyl, ester Not reported

Key Structural Differences and Implications

Substituent Type: Aromatic vs. Electron-Donating vs. Withdrawing Groups: The methoxy group (-OCH₃) is electron-donating, while chloro (-Cl) and hydroxy (-OH) substituents (e.g., in ) are electron-withdrawing, altering electronic density on the pyrrolidine ring and affecting reactivity.

Substituent Position :

  • Direct Phenyl vs. Benzyl Attachment : Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate (direct phenyl attachment, ) lacks the methylene spacer seen in the target compound. This spacer may reduce steric hindrance and increase conformational flexibility.

Functional Group Modifications :

  • Ester vs. Hydrazide : Hydrazide derivatives (e.g., compound 3 in ) exhibit nucleophilic reactivity, enabling condensation with aldehydes or ketones, whereas ester groups are more stable and lipophilic .

Physicochemical Properties

  • Melting Points : Chlorinated derivatives (e.g., 145–146°C for , 149–150°C for ) have higher melting points due to increased molecular weight and intermolecular halogen bonding. The target compound’s melting point is unreported but expected to be lower than chlorinated analogs due to the absence of strong polar groups.

Biological Activity

Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H15NO4C_{13}H_{15}NO_4 and a molecular weight of approximately 249.27 g/mol. Its structure features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate ester, which contribute to its reactivity and biological properties.

Structural Characteristics

FeatureDescription
Molecular FormulaC13H15NO4C_{13}H_{15}NO_4
Molecular Weight249.27 g/mol
Functional GroupsPyrrolidine ring, methoxyphenyl, carboxylate ester

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some investigations have noted its efficacy against certain bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could influence receptor activity related to pain and inflammation, potentially providing analgesic effects.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study evaluated the DPPH radical scavenging activity of various pyrrolidine derivatives, including this compound. The results indicated an IC50 value of 25 µg/mL, demonstrating significant antioxidant potential .
  • Anti-inflammatory Research :
    • In vitro studies showed that the compound reduced TNF-alpha levels in macrophage cultures by approximately 30%, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • A series of antimicrobial assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 40 µg/mL, respectively .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, comparisons can be made with similar compounds:

Compound NameAntioxidant Activity (IC50)Antimicrobial Activity (MIC)
Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate25 µg/mLS. aureus: 50 µg/mL
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate30 µg/mLE. coli: 60 µg/mL

This table highlights how variations in substituents can lead to differing biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, and how can purity be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis, starting with the condensation of substituted amines (e.g., 2-methoxybenzylamine analogs) with itaconic acid derivatives under reflux conditions. For example, esterification of the carboxylic acid intermediate is typically achieved using methanol and catalytic sulfuric acid . Purification steps include recrystallization from alkaline solutions (e.g., 5% NaOH) followed by acidification to isolate the target compound. Purity optimization requires rigorous characterization via ¹H/¹³C NMR, FT-IR, and elemental analysis to confirm structural integrity and absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for signals corresponding to the methyl ester (~δ 3.7 ppm), the 2-methoxyphenyl group (δ 6.8–7.3 ppm for aromatic protons, δ 3.8 ppm for methoxy), and the pyrrolidinone ring (δ 2.5–3.5 ppm for methylene/methine protons) .
  • FT-IR : Key peaks include C=O stretches for the ester (~1740 cm⁻¹) and pyrrolidinone (~1680 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, and %N to confirm molecular formula accuracy .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for pyrrolidinone derivatives like this compound, and what factors influence stereochemical outcomes?

  • Methodological Answer : Diastereoselectivity is often controlled by using chiral precursors or reaction conditions that favor specific transition states. For example, neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides with aryl Grignard reagents can yield stereochemically defined products . Key factors include:

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance ion-pair interactions, favoring specific stereoisomers.
  • Temperature : Lower temperatures stabilize intermediates, reducing racemization .
  • Catalysts : Chiral auxiliaries or organocatalysts can direct stereochemistry during cyclization .

Q. What computational or experimental strategies resolve contradictions in reported biological activities of pyrrolidinone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy group position) and assess changes in bioactivity using in vitro assays (e.g., antioxidant or antimicrobial tests) .
  • Molecular Docking : Compare binding affinities of stereoisomers with target proteins (e.g., enzymes implicated in neurodegenerative diseases) to explain divergent activity data .
  • Meta-Analysis : Cross-reference published datasets to identify outliers caused by variations in assay protocols (e.g., cell line specificity, concentration ranges) .

Q. How do reaction conditions (e.g., solvent, catalyst) impact yields in the synthesis of this compound, and how can scalability challenges be addressed?

  • Methodological Answer :

  • Solvent Choice : Water or isopropanol improves solubility of intermediates but may reduce yields due to hydrolysis; anhydrous conditions are preferred for esterification .
  • Catalyst Optimization : Sulfuric acid is effective for esterification, but milder catalysts (e.g., p-toluenesulfonic acid) reduce side reactions in heat-sensitive steps .
  • Scalability : Continuous flow reactors can enhance reproducibility in large-scale syntheses by maintaining consistent temperature and mixing .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for structurally similar pyrrolidinone derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Stereochemical Differences : Enantiomers may exhibit opposing activities (e.g., R vs. S configurations affecting receptor binding) .
  • Assay Variability : For example, antioxidant activity measured via DPPH vs. ABTS assays can yield conflicting results due to differing radical quenching mechanisms .
  • Purity Levels : Impurities (e.g., unreacted hydrazide intermediates) may artificially inflate or suppress bioactivity .

Experimental Design Considerations

Q. What in vitro/in vivo models are most suitable for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :

  • In Vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂) or amyloid-β aggregates, with viability measured via MTT assay .
  • In Vivo : Transgenic Alzheimer’s disease models (e.g., APP/PS1 mice) to assess cognitive improvement and amyloid plaque reduction .
  • Controls : Include positive controls (e.g., piracetam for nootropic effects) and vehicle-treated groups to validate assay sensitivity .

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